molecular formula C19H18N4O3 B2841866 (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396889-79-4

(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

Cat. No.: B2841866
CAS No.: 1396889-79-4
M. Wt: 350.378
InChI Key: INGWKQSKHUXYIN-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that features a furan ring, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, pyrazolo[1,5-a]pyridine-3-carboxylic acid, and piperazine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The double bond in the (E)-3-(furan-2-yl)prop-2-en-1-one moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: m-CPBA, oxygen with a catalyst.

    Reduction: Hydrogen gas with Pd/C.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

Medicine

Medically, (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one shows potential as a lead compound in drug discovery, particularly for targeting neurological disorders and cancers due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[1,5-a]pyridine moieties are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a piperidine ring instead of piperazine.

    (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)morpholin-1-yl)prop-2-en-1-one: Contains a morpholine ring instead of piperazine.

Uniqueness

The presence of the piperazine ring in (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one may confer unique pharmacokinetic properties, such as improved solubility and bioavailability, compared to its analogs with different ring systems.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWKQSKHUXYIN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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